Cas no 81278-86-6 (5,8-Dibromoquinoline)

5,8-Dibromoquinoline structure
5,8-Dibromoquinoline structure
5,8-Dibromoquinoline
81278-86-6
C9H5Br2N
286.950700521469
MFCD04966994
857028
819935

5,8-Dibromoquinoline Properties

Names and Identifiers

    • 5,8-Dibromoquinoline
    • 5,8-DIBROMO-ISOQUINOLINE
    • 5,8-Dibromchinolin
    • Quinoline,5,8-dibromo
    • 5,8-Dibromoquinoline (ACI)
    • MFCD04966994
    • LCSHATKNSDVDRY-UHFFFAOYSA-N
    • 1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
    • BrC1C2C(=CC=CN=2)C(Br)=CC=1

Computed Properties

  • 284.87900
  • 0
  • 1
  • 0
  • 12

Experimental Properties

  • 3.75980
  • 12.89000

5,8-Dibromoquinoline Security Information

5,8-Dibromoquinoline Customs Data

  • 2933499090
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,8-Dibromoquinoline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005BJ8-5g
5,8-Dibromoquinoline
81278-86-6 98%
5g
$38.00 2024-04-21
A2B Chem LLC
AC47428-5g
5,8-Dibromoquinoline
81278-86-6 95%
5g
$35.00 2024-04-19
Aaron
AR005BRK-1g
5,8-Dibromoquinoline
81278-86-6 98%
1g
$5.00
abcr
AB272301-1 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
1g
€69.20 2023-04-26
Alichem
A189006528-10g
5,8-Dibromoquinoline
81278-86-6 95%
10g
$250.64 2023-09-01
Ambeed
A341493-1g
5,8-Dibromoquinoline
81278-86-6 98%
1g
$11.0
Chemenu
CM144999-25g
5,8-Dibromoquinoline
81278-86-6 95%
25g
$281 2021-08-05
Enamine
EN300-254920-0.05g
5,8-dibromoquinoline
81278-86-6 95%
0.05g
$19.0 2024-06-19
eNovation Chemicals LLC
Y1046597-25g
5,8-Dibromoquinoline
81278-86-6 97%
25g
$325 2022-06-09
TRC
D426140-100mg
5,8-Dibromoquinoline
81278-86-6
100mg
$64.00 2023-05-18

5,8-Dibromoquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodine ,  Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  4 h, 110 °C
Reference
Facile synthesis of 5,8-linked quinoline-based copolymers
Tomar, Manisha; et al, Polymer International, 2012, 61(8), 1318-1325

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Reference
Bromination of quinolines by N-bromosuccinimide. Study of the isomeric composition of the bromination products by NMR and GLC methods
Tochilkin, A. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (8), 1084-90

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

5,8-Dibromoquinoline Raw materials

5,8-Dibromoquinoline Preparation Products

5,8-Dibromoquinoline Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:81278-86-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81278-86-6)
TANG SI LEI
15026964105
2881489226@qq.com

5,8-Dibromoquinoline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81278-86-6)5,8-Dibromoquinoline
A840084
99%
25g
194.0